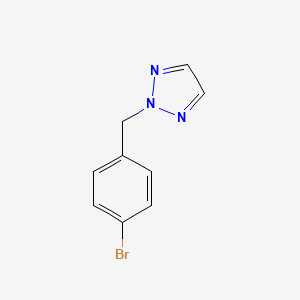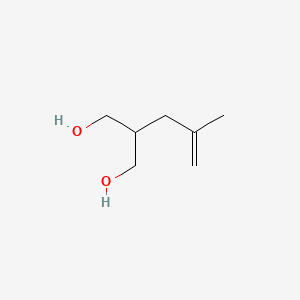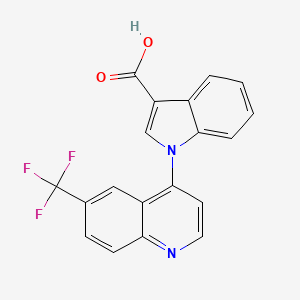![molecular formula C14H18N2O4 B8546191 [4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B8546191.png)
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a carbamimidoyl moiety, which is further linked to a phenylacetic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of the amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbamimidoyl group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are used for Boc deprotection.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Deprotected amines.
Aplicaciones Científicas De Investigación
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine during synthetic transformations and can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups without affecting the amine.
Comparación Con Compuestos Similares
Similar Compounds
N-(Tert-butoxycarbonyl)ethanolamine: Another compound featuring a Boc-protected amine, used in similar applications.
2-(3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: A related compound used as a linker in targeted protein degradation.
Uniqueness
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid is unique due to its specific structure, which combines a Boc-protected carbamimidoyl group with a phenylacetic acid moiety. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules and bioactive compounds.
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2-[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-12(15)10-6-4-9(5-7-10)8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19) |
Clave InChI |
UZHFJNQOZVEGEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=N)C1=CC=C(C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2,2'-Bithiophene]-3,3'-dicarboxylic acid](/img/structure/B8546153.png)
![Spiro[4.5]dec-8-yl-methanol](/img/structure/B8546163.png)
![[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride](/img/structure/B8546167.png)
![2,2-Dimethyl-4-(naphthalen-1-yl)-7-[(oxiran-2-yl)methoxy]-2H-1-benzopyran](/img/structure/B8546186.png)




